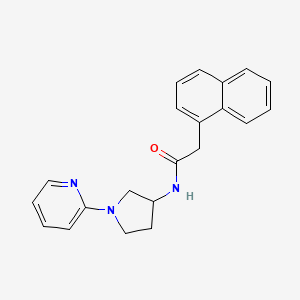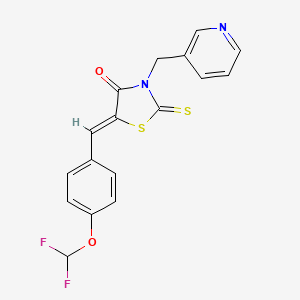
5-((3-methoxybenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a class of chemicals that have been synthesized for the investigation of their interactions with biological receptors, demonstrating the potential for varied biological activities. The compound's structure suggests a focus on targeting specific receptors, possibly within the nervous system, due to the presence of a pyridine and piperazine moiety, which are often seen in molecules with neurological activity.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions including reductive amination, amide hydrolysis, and N-alkylation. For example, compounds with similar structures have been synthesized from pyrazolo[1,5-a]pyridine carbaldehyde and piperazine derivatives through specific synthetic routes (Li Guca, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is confirmed using techniques like 1H NMR and ESI MS. These methods provide detailed insights into the arrangement of atoms within the molecule and confirm the successful synthesis of the target compound. For instance, the molecular structure of closely related compounds has been elucidated in this manner, highlighting the importance of structural confirmation in chemical synthesis (Yang Fang-wei, 2013).
Chemical Reactions and Properties
The chemical properties of such molecules are characterized by their ability to undergo specific reactions, including the formation of complexes with biological receptors. These interactions are often studied using in vitro receptor binding assays to determine the compound's affinity for different receptor types, indicating potential pharmacological applications (Li Guca, 2014).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior under different conditions. These properties are determined through various analytical techniques and contribute to the compound's potential application and formulation.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and degradation pathways, are crucial for predicting the compound's interaction with biological systems and its suitability for drug development. Studies on similar compounds have explored their genotoxicity potential and metabolic activation, providing insights into their safety profile and mechanism of action (A. Kalgutkar et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Binding Assay : A study by Li Guca (2014) involved the synthesis of related compounds through reductive amination, amide hydrolysis, and N-alkylation. The in vitro receptor binding assay highlighted their potential as ligands for dopamine receptors.
Crystal and Molecular Structure : P. Zugenmaier (2013) conducted a study on a similar compound, elucidating its crystal and molecular structure. The compound crystallized in a triclinic space group, and the synthesis involved a rearrangement of a pentenyloxy derivatized pyridine ring, leading to the formation of a derivative of a newly formed 2-pyridone ring. This study emphasizes the importance of understanding the structural aspects of such compounds (Zugenmaier, 2013).
Bioactivity and Synthesis : Romero et al. (1994) explored the synthesis and evaluation of analogues for their inhibition of HIV-1 reverse transcriptase. This research signifies the potential therapeutic applications of such compounds in antiviral therapies (Romero et al., 1994).
Pharmacological Activities : Research by Naglaa F. H. Mahmoud, E. A. El-Bordany, and G. A. Elsayed (2017) explored the synthesis of novel compounds and evaluated their antioxidant and anticancer activities. These studies are crucial for discovering potential new treatments for various diseases (Mahmoud, El-Bordany, & Elsayed, 2017).
Design and Synthesis of Antagonists : A. Plenevaux et al. (2000) worked on a compound known as [(18)F]p-MPPF, a 5-HT(1A) antagonist. Their research included chemistry, radiochemistry, and animal data, indicating the compound's potential for studying serotonergic neurotransmission with positron emission tomography (Plenevaux et al., 2000).
Eigenschaften
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-29-18-6-4-5-17(13-18)15-30-21-16-31-20(14-19(21)27)23(28)26-11-9-25(10-12-26)22-7-2-3-8-24-22/h2-8,13-14,16H,9-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQXNDPZKHSQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-methoxybenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)
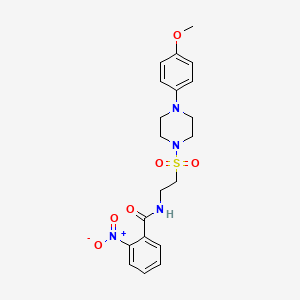
![1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2498037.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2498038.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2498042.png)
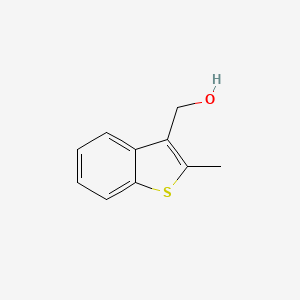
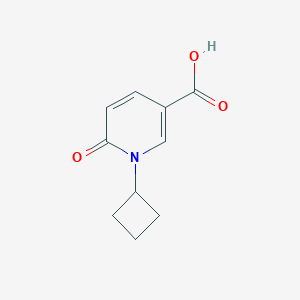
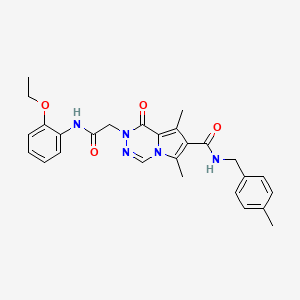

![2-({[Benzyl(ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2498052.png)
